![molecular formula C25H23N5 B2540883 3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-68-3](/img/structure/B2540883.png)
3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
“3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound with the molecular formula C25H23N5. It has an average mass of 393.484 Da and a monoisotopic mass of 393.195343 Da . It belongs to the class of compounds known as quinazolines and quinazolinones, which are heterocyclic fused rings that have drawn considerable attention due to their diverse range of biological properties .
Synthesis Analysis
The synthesis of quinazolines and quinazolinones involves various methods. One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another approach involves a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process .Chemical Reactions Analysis
The chemical reactions involving quinazolines and quinazolinones are diverse and depend on the specific substitutions on the molecule . For instance, a simple and efficient approach for the synthesis of triazolo quinoxalin-4 (5H)-ones involves a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process .Scientific Research Applications
- The quinazoline core in this compound has been investigated for its potential as an anticancer agent. Researchers explore its cytotoxic effects on cancer cell lines, mechanisms of action, and potential synergies with existing chemotherapeutic drugs .
- The triazole moiety contributes to antimicrobial activity. Scientists study its effectiveness against bacteria, fungi, and other pathogens. Insights into the structure-activity relationship guide further optimization .
- Quinazoline derivatives often exhibit neuroprotective properties. Researchers investigate whether this compound can mitigate neurodegenerative diseases or enhance neuronal survival .
- The aromatic amine and triazole components suggest potential anti-inflammatory effects. Studies explore its impact on inflammatory pathways, cytokine modulation, and cellular responses .
- Quinazolines are known kinase inhibitors. Researchers evaluate whether this compound targets specific kinases involved in disease pathways, such as cancer or neurodegeneration .
- The triazoloquinazoline scaffold could serve as a molecular imaging probe. Scientists investigate its binding affinity to specific receptors or biomolecules for diagnostic purposes .
Anticancer Agents
Antimicrobial Properties
Neuroprotective Effects
Anti-inflammatory Agents
Kinase Inhibitors
Molecular Imaging Probes
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, structures containing the triazoloquinoxaline scaffold have shown various biological activities such as c-Met inhibition or GABA A modulating activity, and have been incorporated into polymers for use in solar cells . Further optimization for the retrieved hit compounds could also be a potential future direction .
properties
IUPAC Name |
3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGKGXYRONSGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine |
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